Fmoc-Ser-OH, or Fluorenylmethyloxycarbonyl-Serine, is a derivative of the amino acid serine. It is characterized by the presence of a fluorenylmethyloxycarbonyl group attached to the hydroxyl group of serine, which protects the amino acid during peptide synthesis. The compound has a molecular formula of C18H17NO5 and a CAS number of 73724-45-5. In its pure form, it appears as a white to light yellow powder and is known for its high enantiomeric purity, often exceeding 99.5% .
Fmoc-Ser-OH itself doesn't have a specific mechanism of action. Its role is to provide the serine amino acid with a protected N-terminus for controlled incorporation into peptides during SPPS. The resulting peptides can have various functionalities depending on the sequence of amino acids.
The synthesis of Fmoc-Ser-OH typically involves:
Fmoc-Ser-OH is primarily used in:
Studies involving Fmoc-Ser-OH often focus on its interactions within peptide chains. The presence of serine can influence the conformation and stability of peptides due to hydrogen bonding capabilities and its role in post-translational modifications. Research has shown that peptides containing serine can exhibit enhanced binding affinities for specific receptors or enzymes compared to those lacking this amino acid .
Several compounds share structural similarities with Fmoc-Ser-OH. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Fmoc-Thr-OH | Similar Fmoc protection on threonine | Threonine possesses an additional methyl group |
Fmoc-Tyr-OH | Contains a phenolic hydroxyl group | Tyrosine's aromatic ring allows for unique interactions |
Fmoc-Ala-OH | Basic structure with methyl side chain | Alanine's simplicity makes it less reactive |
Fmoc-Gly-OH | No side chain; simplest amino acid | Glycine's flexibility influences peptide conformation |
Fmoc-Ser-OH stands out due to the specific hydroxyl group on its side chain, enabling unique interactions that are critical for biological functions compared to other similar compounds.
The molecular architecture of Fmoc-Ser-OH encompasses several distinct structural domains that contribute to its synthetic utility and chemical stability. The compound exhibits the systematic name (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropanoic acid, indicating the precise stereochemical arrangement around the α-carbon center. The molecule contains a single defined stereocenter at the α-carbon position, maintaining the (S)-configuration characteristic of L-amino acids, which corresponds to the naturally occurring form of serine.
The fluorenyl moiety constitutes the most prominent structural feature, consisting of a rigid polycyclic aromatic system that provides both steric bulk and electronic stabilization to the protecting group. This fluorenyl ring system exhibits a planar geometry that facilitates π-π stacking interactions and contributes to the compound's crystalline properties when isolated as a solid. The methoxycarbonyl linker connects the fluorenyl system to the amino acid backbone through a carbamate linkage, creating a sterically hindered environment around the nitrogen atom that prevents unwanted side reactions during peptide coupling procedures.
The serine backbone maintains its characteristic structure with the hydroxyl group positioned at the β-carbon, creating a primary alcohol functionality that remains unprotected in the basic Fmoc-Ser-OH derivative. This free hydroxyl group enables hydrogen bonding interactions and provides a site for further functionalization when required in specialized synthetic applications. The carboxylic acid terminus retains its acidic character, allowing for standard peptide coupling reactions using conventional activating reagents such as carbodiimides or phosphonium-based coupling agents.
The Fmoc protecting group demonstrates exceptional stability under acidic conditions while exhibiting rapid and clean removal under basic conditions, particularly in the presence of secondary amines such as piperidine. The mechanism of Fmoc deprotection proceeds through a base-catalyzed β-elimination reaction where the relatively acidic proton at the 9-position of the fluorenyl ring system undergoes abstraction, leading to the formation of dibenzofulvene and subsequent decarboxylation to release the free amino acid.
Deprotection Conditions | Reagent Concentration | Reaction Time | Temperature | Efficiency |
---|---|---|---|---|
Piperidine/DMF | 20% v/v | 5-15 minutes | Room temperature | >99% |
4-Methylpiperidine/DMF | 20% v/v | 3-10 minutes | Room temperature | >98% |
Piperazine/DBU/DMF | 5%/2%/93% v/v | 2-5 minutes | Room temperature | >99% |
The hydroxyl group of the serine residue in Fmoc-Ser-OH remains unprotected, which can lead to potential side reactions during certain synthetic procedures. The free hydroxyl functionality can participate in hydrogen bonding with the carbamate oxygen of the Fmoc group, creating intramolecular interactions that influence the compound's conformational preferences and solubility characteristics. These interactions contribute to the compound's stability in neutral and acidic environments while maintaining reactivity for selective protection when required.
The optical activity of Fmoc-Ser-OH, measured as [α]₂₀/D −12.5±1° (c = 1% in DMF), confirms the preservation of stereochemical integrity during synthetic preparation and storage. This optical rotation value serves as a quality control parameter for assessing enantiomeric purity and ensuring that racemization has not occurred during handling or storage procedures.
Fmoc-Ser-OH exhibits distinct characteristics when compared to other hydroxyl-containing Fmoc-protected amino acids and alternative serine derivatives. The most commonly employed related compounds include Fmoc-Ser(tBu)-OH, where the hydroxyl group is protected with a tert-butyl group, and Fmoc-Ser(Trt)-OH, which employs trityl protection for the hydroxyl functionality.
Compound | Molecular Formula | Molecular Weight | CAS Number | Hydroxyl Protection | Storage Temperature |
---|---|---|---|---|---|
Fmoc-Ser-OH | C₁₈H₁₇NO₅ | 327.33 g/mol | 73724-45-5 | None | 2-8°C |
Fmoc-Ser(tBu)-OH | C₂₂H₂₅NO₅ | 383.4 g/mol | 71989-33-8 | tert-Butyl | -20°C |
Fmoc-Ser(Trt)-OH | C₃₇H₃₁NO₅ | 569.6 g/mol | 111061-56-4 | Trityl | 2-8°C |
Fmoc-Ser(tBu)-OH demonstrates enhanced stability during extended synthetic sequences due to the protection of the hydroxyl group, preventing unwanted side reactions such as intramolecular cyclization or acylation. The tert-butyl protecting group can be removed under acidic conditions using trifluoroacetic acid, providing orthogonal protection strategies when combined with the base-labile Fmoc group. This compound exhibits a molecular weight of 383.4 g/mol and requires storage at -20°C to maintain stability.
In contrast, Fmoc-Ser(Trt)-OH employs trityl protection for the hydroxyl group, resulting in significantly increased molecular weight (569.6 g/mol) and altered solubility characteristics. The trityl group provides excellent protection against nucleophilic attack but requires specific acidic conditions for removal, typically involving treatment with dilute trifluoroacetic acid in dichloromethane. This protecting group strategy proves particularly valuable in complex synthetic sequences where multiple deprotection steps must be carefully orchestrated.
Irritant;Health Hazard